molecular formula C16H15N3OS B3153571 5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 76111-25-6

5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3153571
CAS No.: 76111-25-6
M. Wt: 297.4 g/mol
InChI Key: SQFPWKNPZIGKGW-UHFFFAOYSA-N
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Description

5-[(2-Methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative featuring a 2-methylphenoxymethyl substituent at position 5 and a phenyl group at position 2. The thiol (-SH) group at position 3 enhances its reactivity, enabling diverse chemical modifications and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-7-5-6-10-14(12)20-11-15-17-18-16(21)19(15)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFPWKNPZIGKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322761
Record name 3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76111-25-6
Record name 3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of various substrates . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent at Position 5 Key Properties/Applications Reference
5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 2-Isopropyl-5-methylphenoxymethyl Enhanced lipophilicity due to bulky isopropyl group; potential for hydrophobic interactions in drug design .
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 2-Amino-1,3-thiazol-4-ylmethyl Improved antibacterial and antifungal activity; aminothiazole moiety enhances target binding .
5-((1H-Indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Indol-3-ylmethyl Broad-spectrum antimicrobial activity against Streptococcus pyogenes and Candida albicans .
5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-Chlorophenoxymethyl Corrosion inhibition in aluminum alloys; 90% efficiency in 0.1 M HCl .

Key Observations :

  • Electron-Withdrawing Groups: Chlorophenoxy derivatives () enhance corrosion inhibition due to electron-withdrawing effects stabilizing adsorbed layers.
  • Heterocyclic Moieties: Aminothiazole () and indole () groups improve antimicrobial activity by interacting with microbial enzymes or DNA.
Antimicrobial Activity
  • 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Shows superior antifungal activity (MIC = 6.25 µg/mL against Aspergillus niger) via thiazole-mediated disruption of fungal cell walls .
Anticancer Activity
  • 5-(2-Aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Inhibits dihydrofolate reductase (DHFR) with IC₅₀ = 1.2 µM in breast cancer cells (MCF-7), attributed to the aminothiazole moiety’s affinity for folate-binding pockets .
Antiradical Activity
  • Alkyl Derivatives of 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Demonstrate moderate DPPH radical scavenging (EC₅₀ = 45–60 µM), with pyrazole enhancing electron-donating capacity .

Biological Activity

5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4OSC_{19}H_{20}N_4OS, with a molecular weight of approximately 356.45 g/mol. The compound features a triazole ring, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Antimicrobial Activity :
    • Research indicates that triazole derivatives possess significant antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate efficacy against resistant strains of bacteria such as Staphylococcus aureus and various fungal pathogens .
  • Anticancer Properties :
    • In vitro studies have tested the cytotoxic effects of this compound against several cancer cell lines, including human melanoma and triple-negative breast cancer. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cells .
  • Anti-inflammatory Effects :
    • Compounds containing the triazole moiety have been investigated for their anti-inflammatory properties. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors, affecting pathways crucial for microbial growth and cancer cell survival.
  • Molecular Interactions : The structure allows for interaction with various biological targets including proteins involved in cell signaling and metabolism .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of triazole derivatives against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy in targeting these cancer types .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives, demonstrating that compounds similar to this compound showed minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialStaphylococcus aureus, fungiSignificant inhibition
AnticancerIGR39 (melanoma), MDA-MB-231Cytotoxicity with low IC50 values
Anti-inflammatoryVarious cytokinesReduced levels

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of 1,2,4-triazole precursors. For example, reacting 4-phenyl-1,2,4-triazole-3-thiol with 2-methylphenoxy methyl bromide in basic media (e.g., NaOH/EtOH) under reflux conditions (60–80°C, 6–8 hrs) is a common approach. Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of thiol to alkylating agent) and inert atmospheres to prevent oxidation . Chromatographic purification (silica gel, ethyl acetate/hexane) is typically employed to isolate the product.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this triazole-thiol derivative?

  • Methodological Answer : Combined use of IR spectrophotometry (to confirm S-H and N-H stretches at 2550–2650 cm⁻¹ and 3300–3400 cm⁻¹, respectively) and ¹H/¹³C NMR (to verify aromatic protons and methylphenoxy methyl groups) is standard. Elemental analysis (C, H, N, S within ±0.3% of theoretical values) and thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane) further validate purity .

Q. How does the substituent at the 2-methylphenoxy position affect physicochemical properties like solubility?

  • Methodological Answer : The 2-methylphenoxy group introduces hydrophobicity, reducing aqueous solubility. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts through reaction with NaOH/KOH in ethanol). For instance, converting the thiol to a thioacetate derivative increases solubility in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar triazole-thiols?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain selection, solvent controls). Standardized protocols (CLSI guidelines for antimicrobial testing) and dose-response curve normalization are critical. For example, a study on 4-phenyl-1,2,4-triazole-3-thiol derivatives showed that MIC values varied by >50% when DMSO concentration exceeded 1% . Replicating studies under identical conditions and using positive controls (e.g., ciprofloxacin for antibacterial assays) improves reproducibility.

Q. How can regioselectivity challenges during alkylation of the triazole core be mitigated?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using bulky alkylating agents (e.g., phenacyl bromides) favors substitution at the less hindered sulfur atom over nitrogen. Computational modeling (DFT calculations for transition state energy) can predict reaction pathways. For example, a study on 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol demonstrated >90% S-alkylation selectivity with phenacyl bromide at 0°C .

Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and ADMET prediction tools (SwissADME, pkCSM) assess bioavailability and toxicity. For triazole-thiols, logP values >3.5 (calculated via ChemAxon) indicate high lipid membrane permeability but potential CYP450 inhibition. MD simulations (GROMACS) further evaluate binding stability to targets like bacterial dihydrofolate reductase .

Q. How do metal complexes of this compound compare in antimicrobial activity to the parent molecule?

  • Methodological Answer : Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) often enhances activity. Synthesize metal salts by reacting the thiol with metal sulfates (e.g., CuSO₄·5H₂O) in aqueous NaOH. A study on analogous triazole-thiols showed Cu(II) complexes had 4–8× lower MICs against S. aureus due to increased membrane disruption .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield byproducts like disulfides, and how can this be prevented?

  • Methodological Answer : Disulfide formation occurs via thiol oxidation under aerobic conditions. Solutions include:

  • Conducting reactions under nitrogen/argon.
  • Adding antioxidants (e.g., 1% ascorbic acid).
  • Using freshly distilled solvents to eliminate peroxides .

Q. What analytical techniques differentiate isomeric byproducts in triazole-thiol syntheses?

  • Methodological Answer : High-resolution LC-MS (Q-TOF) coupled with tandem MS/MS fragmentation identifies isomeric species. For example, isomers differing in methylphenoxy substitution patterns show distinct fragmentation ions (e.g., m/z 121 for ortho vs. m/z 135 for para derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

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